[2-(2-Oxopropoxy)phenoxy]acetic acid
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Overview
Description
[2-(2-Oxopropoxy)phenoxy]acetic acid: is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety through an oxopropoxy linkage. It is a solid at room temperature and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary target of [2-(2-Oxopropoxy)phenoxy]acetic acid is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a key role in the conversion of arachidonic acid into prostaglandins . These prostaglandins are involved in various physiological processes, including inflammation, pain, and fever.
Mode of Action
This compound is believed to act as a selective COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This can result in reduced inflammation, pain, and fever.
Result of Action
The inhibition of COX-2 by this compound can lead to a significant reduction in inflammation, pain, and fever . This is due to the decreased production of prostaglandins, which are key mediators of these physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Oxopropoxy)phenoxy]acetic acid typically involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate 2-(2-hydroxypropoxy)phenoxy]acetic acid , which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and catalyst recycling .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2-Oxopropoxy)phenoxy]acetic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidized derivatives: Various carboxylic acids and ketones.
Reduced derivatives: Hydroxy derivatives.
Substituted derivatives: Compounds with different functional groups replacing the oxopropoxy group.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Oxopropoxy)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways . It acts as a substrate for various enzymes, helping researchers understand enzyme specificity and activity .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties . They are investigated for their anti-inflammatory and antimicrobial activities .
Industry
Industrially, this compound is used in the production of polymers and resins . It is also employed as a stabilizer in various formulations, enhancing the stability and performance of the final products .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with a phenoxy group attached directly to acetic acid.
2-(2-Hydroxypropoxy)phenoxy]acetic acid: A reduced form of [2-(2-Oxopropoxy)phenoxy]acetic acid.
Uniqueness
This compound is unique due to its oxopropoxy linkage , which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-[2-(2-oxopropoxy)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-8(12)6-15-9-4-2-3-5-10(9)16-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGRNKJSGVQYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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